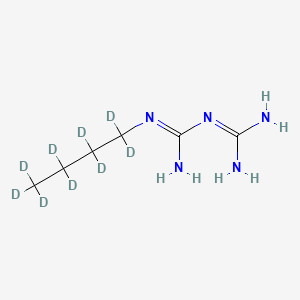
Buformin-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buformin-d9 is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is chemically known as N-Butyl-d9-idodicarbonimidic Diamide Hydrochloride or 1-Butyl-d9-biguanide Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiles of drugs.
Applications De Recherche Scientifique
Buformin-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Cancer Research: this compound has shown potential in inhibiting the proliferation of cancer cells, making it useful in cancer research.
Diabetes Research: As a biguanide, it is used to study the effects on glucose metabolism and insulin sensitivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Buformin-d9 involves the incorporation of deuterium atoms into the Buformin molecule. The general synthetic route includes the reaction of deuterated butylamine with cyanoguanidine under controlled conditions to form this compound. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Buformin-d9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-butyl-d9-urea and other related compounds.
Mécanisme D'action
Buformin-d9 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances insulin sensitivity, reduces hepatic glucose production, and increases glucose uptake in peripheral tissues. These actions help in lowering blood glucose levels and improving metabolic profiles.
Comparaison Avec Des Composés Similaires
Buformin-d9 is similar to other biguanides such as metformin and phenformin. it has unique properties due to the presence of deuterium atoms. These properties include:
Increased Stability: Deuterium substitution can lead to increased metabolic stability and altered pharmacokinetic profiles.
Reduced Toxicity: Compared to phenformin, this compound has a lower risk of causing lactic acidosis, making it safer for research applications.
List of Similar Compounds
Metformin: Another biguanide used primarily for the treatment of type 2 diabetes.
Phenformin: A biguanide that was withdrawn from the market due to its high risk of lactic acidosis.
Buformin: The non-deuterated form of this compound, used in similar research applications.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUMFJMFFMCIU-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

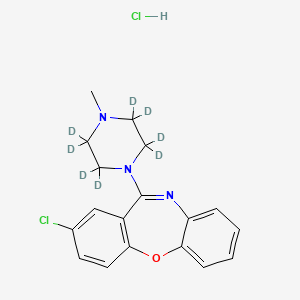
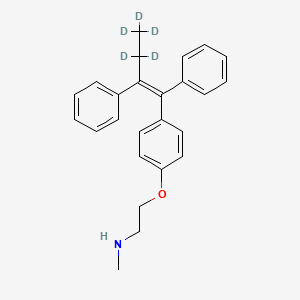

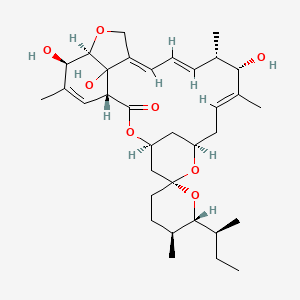
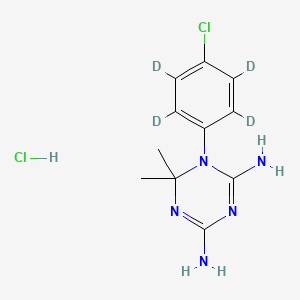
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
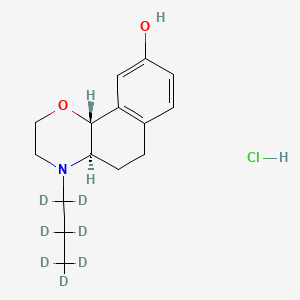
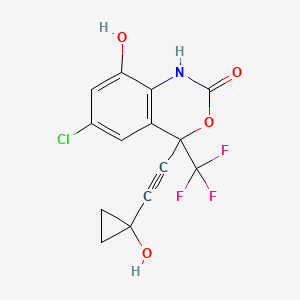

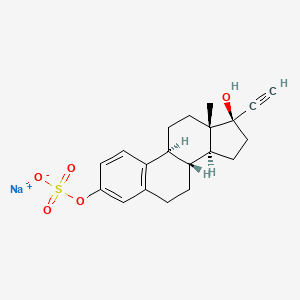
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
